2-(4-Benzyloxyphenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
2-(4-Benzyloxyphenyl)-4-fluorobenzoic acid (also known as 2-(4-benzyloxybenzyl) fluorobenzoic acid) is an important acid used in a wide range of scientific research applications. It is a white crystalline solid that is soluble in most organic solvents. This acid is often used in the synthesis of a variety of compounds, such as pharmaceuticals and other organic molecules. It is also used in the study of biochemical and physiological processes, as well as in lab experiments.
Scientific Research Applications
2-(4-Benzyloxyphenyl)-4-fluorobenzoic acid is widely used in scientific research applications. It is often used as a starting material in the synthesis of a variety of compounds, such as pharmaceuticals and other organic molecules. It is also used in the study of biochemical and physiological processes, as well as in lab experiments.
Mechanism of Action
2-(4-Benzyloxyphenyl)-4-fluorobenzoic acid is a weak acid, with a pKa of 4.5. This means that it is only slightly soluble in water, and is more soluble in organic solvents. This acid is often used as a starting material in the synthesis of a variety of compounds, as it can be easily protonated and deprotonated.
Biochemical and Physiological Effects
2-(4-Benzyloxyphenyl)-4-fluorobenzoic acid is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, it has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
2-(4-Benzyloxyphenyl)-4-fluorobenzoic acid has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively inexpensive and easily available. It is also soluble in most organic solvents, which makes it easy to work with. However, one limitation is that it is a weak acid, with a pKa of 4.5, which means that it is only slightly soluble in water.
Future Directions
There are a number of potential future directions for 2-(4-Benzyloxyphenyl)-4-fluorobenzoic acid. One potential direction is to further study its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic molecules. Another potential direction is to explore its potential uses in the development of new drugs and therapies. Additionally, further research into its mechanism of action and its potential use in lab experiments could also be beneficial.
Synthesis Methods
2-(4-Benzyloxyphenyl)-4-fluorobenzoic acid can be synthesized by a number of methods. One method is the reaction of 4-fluorobenzoic acid and 4-benzyloxybenzaldehyde in an aqueous solution of sodium hydroxide. This reaction produces the desired product in high yield. Another method is the reaction of 4-fluorobenzoic acid and 4-benzyloxybenzyl chloride in an aqueous solution of sodium hydroxide. This reaction produces the desired product in a slightly lower yield than the first method.
properties
IUPAC Name |
4-fluoro-2-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-16-8-11-18(20(22)23)19(12-16)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADMPIRLHLDDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692251 |
Source
|
Record name | 4'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-90-6 |
Source
|
Record name | 4'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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